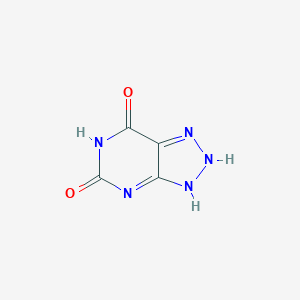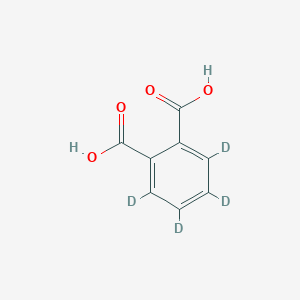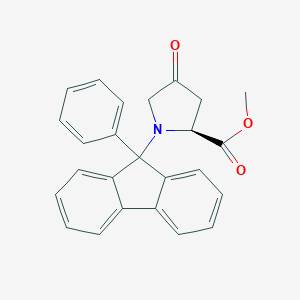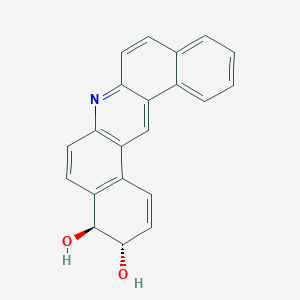
4-(2-氨基苯胺基)吡啶
描述
Synthesis Analysis
The synthesis of 4-(2-Aminoanilino)pyridine and its derivatives involves various strategies, including multicomponent reactions and the use of different catalysts to achieve high yields. For example, a novel method for synthesizing pyridine-bridged poly(ether-imide)s based on derivatives of 4-(2-Aminoanilino)pyridine demonstrates the compound's utility in creating high-performance materials with excellent thermal stability and solubility in common organic solvents (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of 4-(2-Aminoanilino)pyridine derivatives reveals interesting hydrogen-bonding arrangements and molecular dimensions that contribute to their stability and reactivity. Studies have detailed the crystal structures of related compounds, showcasing various intermolecular interactions, such as N-H...N and N-H...O hydrogen bonds, which form layered structures and affect the compound's physical properties and reactivity (Kosutić Hulita et al., 2005).
Chemical Reactions and Properties
4-(2-Aminoanilino)pyridine participates in various chemical reactions, including condensation reactions to form novel compounds with potential applications in medicinal chemistry and material science. Its reactivity is influenced by the presence of both the pyridine and aminoanilino groups, making it a versatile intermediate for the synthesis of complex molecules (Elangovan et al., 2021).
科学研究应用
-
Pharmaceutical Research
- Aminopyridines, including 2-aminopyridine, are known for the synthesis of diverse biological molecules . They are used by many pharmaceutical companies across the globe to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
- The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .
- The exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .
-
Biological Activity Research
- Aminopyridines exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine and 4-aminopyridine .
- The diversity in their pharmacological activities has attracted the attention of many researchers to explore the reasons for their wide potential .
- This study examines recent advances related to the efficient procedure for synthesizing different types of aminopyridine derivatives .
-
Preparation of Timiperone
-
Cyclooxygenase-2 (COX-2) Inhibitors
- This compound is also used in the synthesis of COX-2 inhibitors . COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain .
- Specific methods of application or experimental procedures are not provided in the source .
-
Adrenergic Agents
- “4-(2-Aminoanilino)pyridine” is used in the preparation of adrenergic agents . These are medications that stimulate certain nerves in your body. They can either mimic the action of the chemicals that transmit nerve impulses or block their action .
- The specific methods of application or experimental procedures are not provided in the source .
-
Pain and Inflammation
- This compound is also used in neurology research, specifically in the area of pain and inflammation . It’s used in the study of adrenergic receptors, which are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine (noradrenaline) and epinephrine (adrenaline) produced by the body, but also many medications .
- The specific methods of application or experimental procedures are not provided in the source .
-
Synthesis of Diverse Biological Molecules
- “4-(2-Aminoanilino)pyridine” is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules .
- Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
- The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .
-
Neurology Research
- This compound is used in neurology research, specifically in the area of pain and inflammation .
- It’s used in the study of adrenergic receptors, which are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine (noradrenaline) and epinephrine (adrenaline) produced by the body, but also many medications .
-
Treatment of KCNA2-(gain-of-function)–encephalopathy
安全和危害
4-(2-Aminoanilino)pyridine is considered hazardous. It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
属性
IUPAC Name |
2-N-pyridin-4-ylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRQNOGGIOMQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303000 | |
| Record name | 4-(2-AMINOANILINO)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoanilino)pyridine | |
CAS RN |
65053-26-1 | |
| Record name | 65053-26-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-AMINOANILINO)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




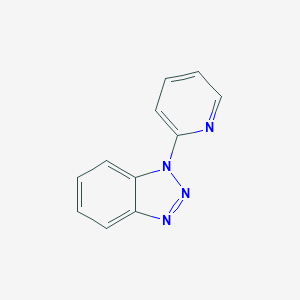
![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)
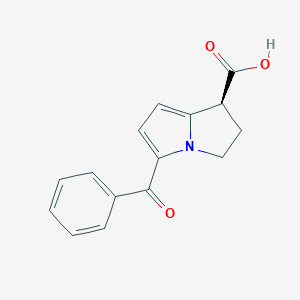




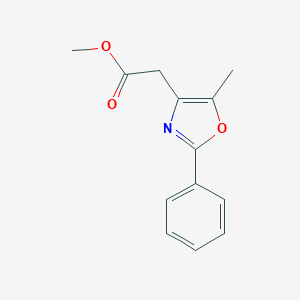
![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)
